
Boc-L-lys(2-CL-Z)-OL
描述
作用机制
Target of Action
- Boc-Lys(2-Cl-Z)-OH interacts with lysine residues in proteins. Lysine residues are basic amino acids and play essential roles in peptide function. These lysine residues can be involved in protein-protein interactions, post-translational modifications (such as acetylation, methylation, or ubiquitination), and other cellular processes .
生化分析
Biochemical Properties
Boc-L-lys(2-CL-Z)-OL plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. The compound’s lysine residue is basic and can be modified through acetylation, methylation, or ubiquitination, which are essential for bioregulation . The 2-chloro-Z group can be removed using hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), facilitating the cleavage of the peptide from the resin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The lysine residue in this compound can be used to attach tags such as biotin or fluorescent dyes to peptides, which are then used in cellular studies . These modifications can affect cell function by altering signaling pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The 2-chloro-Z group provides stability during peptide synthesis, preventing premature cleavage. The lysine residue can undergo various post-translational modifications, such as acetylation and methylation, which play a role in regulating enzyme activity and gene expression . The compound’s ability to be cleaved by specific reagents allows for precise control over peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions (2-8°C) but may degrade if exposed to extreme conditions . Long-term studies have shown that this compound maintains its protective properties during peptide synthesis, ensuring the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At high doses, there may be toxic effects due to the accumulation of the compound or its degradation products . It is essential to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The lysine residue can be modified by enzymes such as acetyltransferases and methyltransferases, affecting metabolic flux and metabolite levels . These modifications are crucial for the regulation of peptide function and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-lys(2-CL-Z)-OL typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) and the ε-amino group using 2-chlorobenzyloxycarbonyl (2-Cl-Z). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .
化学反应分析
Types of Reactions: Boc-L-lys(2-CL-Z)-OL undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and 2-Cl-Z groups using reagents like trifluoroacetic acid (TFA) and hydrogen fluoride (HF)
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane (DCM) for Boc removal; HF or hydrogenolysis for 2-Cl-Z removal
Coupling: DCC or DIC in DMF or DCM.
Major Products Formed:
Deprotected Lysine: L-lysine after removal of protective groups.
Peptides: Various peptides formed by coupling this compound with other amino acids.
科学研究应用
Boc-L-lys(2-CL-Z)-OL is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development.
相似化合物的比较
Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Boc-L-lys(Z)-OH): Similar protective groups but without the chlorine atom, making it less stable.
Nα-tert-Butoxycarbonyl-Nε-(9-fluorenylmethyloxycarbonyl)-L-lysine (Boc-L-lys(Fmoc)-OH): Uses a different protective group (Fmoc) for the ε-amino group.
Uniqueness: Boc-L-lys(2-CL-Z)-OL is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides enhanced stability compared to other protective groups. This stability is particularly advantageous in solid-phase peptide synthesis, where harsh conditions are often required .
属性
IUPAC Name |
tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPSJIPXZNNWPD-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



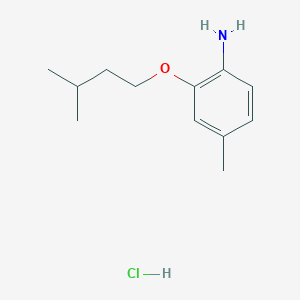
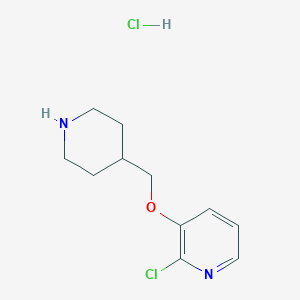
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
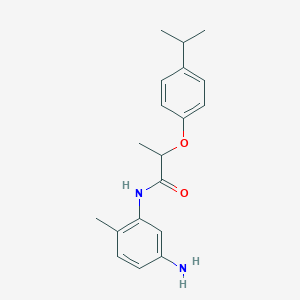

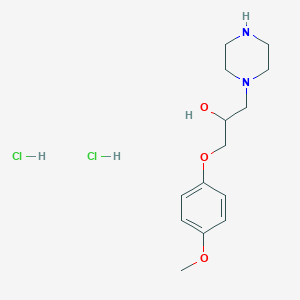
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
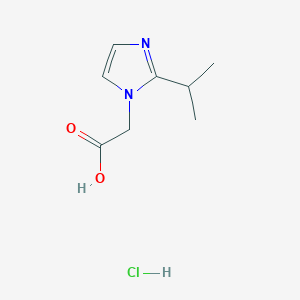
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
![Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
